Spirasine XI

Overview

Description

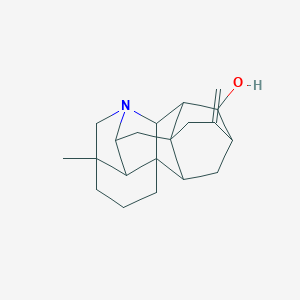

Spirasine XI is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by a heptacyclic skeleton with distinctive oxygen substituents at various positions. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Spirasine XI involves several key steps:

Intramolecular Azomethine-Ylide-Based 1,3-Dipolar Cycloaddition: This reaction constructs the A/F/G/C tetracyclic skeleton with unusual regioselectivity.

SmI2-Mediated Free-Radical Addition: This step involves adding to the arene moiety without prior dearomatization.

Stereoselective Intramolecular Aldol Reaction: This reaction further enables rapid access to the hetisine core, providing a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Spirasine XI undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms at specific positions.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Spirasine XI has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in pain management and cardiovascular diseases.

Mechanism of Action

The mechanism of action of Spirasine XI involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Inhibition of Enzymes: this compound may inhibit enzymes involved in inflammatory and cancer pathways.

Modulation of Receptors: It may interact with receptors involved in pain and cardiovascular regulation.

Induction of Apoptosis: This compound may induce programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Spirasine IV: Another hetisine-type C20-diterpenoid alkaloid with a similar heptacyclic skeleton.

Talassimidine: A hetidine-type C20-diterpenoid alkaloid with a different oxygen substitution pattern.

Talassamine: Another hetidine-type C20-diterpenoid alkaloid with unique structural features

Uniqueness of Spirasine XI

This compound is unique due to its specific oxygen substitution pattern and the regioselectivity of its synthetic routes. Its distinct structural features contribute to its diverse biological activities and potential therapeutic applications.

Biological Activity

Spirasine XI is a naturally occurring compound belonging to the class of diterpenoid alkaloids. Its biological activity has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, which contributes to its diverse biological activities. The compound's chemical formula is , with a molecular weight of 354.45 g/mol. Its structure includes multiple rings and functional groups that are pivotal for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.45 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Biological Activity

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It interferes with key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell growth and survival.

- Antioxidant Activity : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress in cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

-

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the compound's potential as an adjunct therapy in cancer treatment. -

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential use as a natural antimicrobial agent.

Properties

IUPAC Name |

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFBWNPYRULKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907399 | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102358-20-3 | |

| Record name | Spirasine XI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.